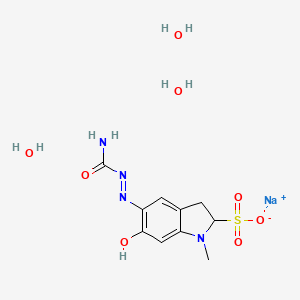

Carbazochrome sodium sulfonate hydrate

Description

Properties

Molecular Formula |

C10H17N4NaO8S |

|---|---|

Molecular Weight |

376.32 g/mol |

IUPAC Name |

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate;trihydrate |

InChI |

InChI=1S/C10H12N4O5S.Na.3H2O/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;;;;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);;3*1H2/q;+1;;;/p-1 |

InChI Key |

OYJPFDKOYUZMCM-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].O.O.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Endothelial-Protective Effects of Carbazochrome Sodium Sulfonate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303), a hemostatic agent, exerts a significant influence on endothelial cells, the gatekeepers of vascular integrity. This technical guide delves into the core mechanism of action of carbazochrome sodium sulfonate hydrate on endothelial cells, with a primary focus on its well-documented role in modulating vascular permeability. While direct evidence on its effects on endothelial cell proliferation, apoptosis, migration, and tube formation is limited in publicly available research, this document synthesizes the existing knowledge on its molecular interactions within endothelial cells. This guide provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols from key studies, and a quantitative summary of the available data to support further research and drug development endeavors in the field of vascular biology.

Core Mechanism of Action: Regulation of Endothelial Barrier Function

The principal mechanism of action of this compound on endothelial cells lies in its ability to enhance endothelial barrier function and reduce vascular permeability. This effect is primarily achieved through the inhibition of agonist-induced phosphoinositide hydrolysis.

Signaling Pathway

Vasoactive agents such as thrombin and bradykinin (B550075) trigger an increase in vascular permeability by binding to their respective G-protein coupled receptors on the endothelial cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 levels prompts the release of calcium from the endoplasmic reticulum, leading to a cascade of events that includes the rearrangement of the actin cytoskeleton and the disruption of adherens junctions, particularly the dissociation of VE-cadherin. This ultimately results in the formation of intercellular gaps and increased permeability.

This compound intervenes in this pathway by inhibiting the agonist-induced hydrolysis of phosphoinositides.[1][2] This inhibitory action prevents the downstream signaling cascade, leading to the stabilization of the actin cytoskeleton and the preservation of VE-cadherin at cell-cell junctions.[1][2]

Signaling Pathway of this compound on Endothelial Permeability

Caption: Signaling pathway illustrating the inhibitory effect of Carbazochrome Sodium Sulfonate on agonist-induced vascular hyperpermeability.

Effects on Endothelial Cell Functions: A Gap in Current Knowledge

A comprehensive review of the scientific literature reveals a notable absence of in-depth studies investigating the direct effects of this compound on key endothelial cell functions beyond permeability. Specifically, there is a lack of quantitative data and detailed experimental protocols concerning its impact on:

-

Endothelial Cell Proliferation: The effect of this compound on the growth and division of endothelial cells remains uncharacterized.

-

Endothelial Cell Apoptosis: There is no available data on whether this compound influences programmed cell death in endothelial cells.

-

Endothelial Cell Migration: The potential of this compound to modulate the migratory capacity of endothelial cells, a crucial aspect of angiogenesis and wound healing, has not been explored.

-

Endothelial Cell Tube Formation: In vitro studies to assess the impact of this compound on the ability of endothelial cells to form capillary-like structures are absent from the current body of research.

This significant knowledge gap presents a compelling opportunity for future research to fully elucidate the therapeutic potential of this compound in vascular biology.

Quantitative Data Summary

The following table summarizes the quantitative data available from the key study by Sendo et al. (2003) on the effect of carbazochrome sodium sulfonate (AC-17) on endothelial cells.

| Parameter | Vasoactive Agent | Concentration of AC-17 | Observed Effect | Reference |

| Endothelial Barrier Dysfunction | Tryptase, Thrombin, Bradykinin | 0.1 - 1 µM | Reversal of barrier dysfunction | [1] |

| Phosphoinositide Hydrolysis | Bradykinin, Thrombin | 0.1 - 10 µM | Concentration-dependent reduction of [3H]inositol triphosphate formation | [1] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies adapted from the study by Sendo et al. (2003)[1].

Endothelial Cell Culture

-

Cell Line: Porcine aortic endothelial cells (PAECs).

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Transendothelial Permeability Assay

This assay measures the passage of albumin across a monolayer of endothelial cells, serving as an indicator of endothelial barrier function.

-

Workflow:

-

PAECs are seeded onto microporous membrane inserts in a 24-well plate and cultured to form a confluent monolayer.

-

The culture medium is replaced with fresh medium containing the vasoactive agent (e.g., tryptase, thrombin, or bradykinin) with or without carbazochrome sodium sulfonate (AC-17).

-

Evans blue-conjugated albumin is added to the upper chamber (luminal side).

-

After a defined incubation period, the amount of Evans blue-conjugated albumin that has traversed the endothelial monolayer into the lower chamber (abluminal side) is quantified spectrophotometrically.

-

Experimental Workflow for Transendothelial Permeability Assay

References

An In-depth Technical Guide to the Synthesis and Purification of Carbazochrome Sodium Sulfonate Hydrate

This technical guide provides a comprehensive overview of the synthesis and purification methods for Carbazochrome (B1668341) Sodium Sulfonate Hydrate, a hemostatic agent used to reduce capillary bleeding.[1][2] The information is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Synthesis of Carbazochrome Sodium Sulfonate Hydrate

Two primary synthesis routes for Carbazochrome Sodium Sulfonate are documented. The traditional method involves a multi-step process starting from adrenaline (epinephrine), while a more direct, modern approach begins with carbazochrome.

1.1. Traditional Synthesis Route

The older method for synthesizing Carbazochrome Sodium Sulfonate involves three main steps:

-

Cyclization of Adrenaline: Adrenaline is oxidized to form the unstable intermediate, adrenochrome.

-

Formation of Carbazochrome: Adrenochrome is then reacted with semicarbazide (B1199961) to produce carbazochrome.

-

Sulfonation: Finally, carbazochrome is sulfonated to yield Carbazochrome Sodium Sulfonate.

This method is often considered more complex and may involve the use of costly reagents, making it less suitable for large-scale industrial production.[3]

1.2. Modern Synthesis Route from Carbazochrome

A more streamlined and widely used method starts directly from carbazochrome (referred to in some patents as "suprarenal gland plain color hydrazone").[1][2][3] This process is characterized by its high yield and the high purity of the final product.[1][2][3]

The overall reaction can be summarized as the reaction of carbazochrome with a sulfonating agent, such as sodium bisulfite or sodium sulfite, in the presence of an antioxidant like ascorbic acid.[1][2][3]

1.2.1. Experimental Protocol for Modern Synthesis

The following protocol is a generalized procedure based on methodologies described in multiple patents.[1][2][3]

Materials:

-

Carbazochrome ("suprarenal gland plain color hydrazone")

-

Sodium Bisulfite (or Sodium Sulfite)

-

Ascorbic Acid

-

Purified Water

-

Decolorizing agent (e.g., medicinal activated carbon)

-

Alkaline solution (e.g., 5-20% Sodium Hydroxide solution)

-

Acetone

Procedure:

-

Dissolution and Reaction: In a reaction vessel, combine purified water, carbazochrome, sodium bisulfite, and ascorbic acid. The mixture is heated to 60-90°C with continuous stirring until all solids have dissolved. The reaction is maintained at this temperature for 20-60 minutes to ensure completion.[1][2][3]

-

Decolorization and Filtration: After the reaction, a decolorizing agent is added to the solution. The mixture is stirred at 60-90°C for 20-60 minutes. The solution is then filtered to remove the decolorizing agent and any other solid impurities. The residue is washed with purified water, and the filtrates are combined.[1][3]

-

Crystallization: The pH of the filtrate is adjusted to 5-8 using an alkaline solution to induce crystallization. The solution is then cooled to 0-10°C and allowed to stand for 8-16 hours to facilitate complete precipitation of the crystals.[1][2][3]

1.2.2. Quantitative Data for Synthesis

The following table summarizes the quantitative parameters for the modern synthesis of this compound.

| Parameter | Value | Reference |

| Reactants (parts by weight) | ||

| Purified Water | 50-100 | [2][3] |

| Carbazochrome | 10-15 | [2][3] |

| Sodium Bisulfite | 5-12 | [1][2] |

| Ascorbic Acid | 0.5-5 | [2][3] |

| Reaction Conditions | ||

| Heating Temperature | 60-90°C | [1][2][3] |

| Reaction Time | 20-60 minutes | [1][2][3] |

| Decolorization | ||

| Temperature | 60-90°C | [2][3] |

| Time | 20-60 minutes | [2][3] |

| Crystallization | ||

| pH | 5-8 | [1][2][3] |

| Cooling Temperature | 0-10°C | [1][2][3] |

| Standing Time | 8-16 hours | [1][2][3] |

| Reported Yield | >90% | [1][2][3] |

| Reported Purity | >99% | [1][2][3] |

1.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purification process is critical to achieving the high purity required for pharmaceutical applications. The primary purification method involves a series of refinement steps following crystallization.

2.1. Experimental Protocol for Purification

Materials:

-

Crude this compound crystals

-

Purified Water

-

Acetone

Procedure:

-

Filtration and Washing: The crude crystals obtained from the crystallization step are collected by filtration. The crystals are then washed sequentially with purified water and acetone.[1][2][3]

-

Drying: The washed crystals are dried in a vacuum oven to remove residual solvents. The drying is typically carried out at a temperature of 50-80°C under a vacuum of -0.08 to -0.095 MPa for 6-10 hours.[1][2][3]

2.2. Quantitative Data for Purification

The following table outlines the quantitative parameters for the purification of this compound.

| Parameter | Value | Reference |

| Drying Conditions | ||

| Vacuum Oven Temperature | 50-80°C | [1][2] |

| Vacuum Pressure | -0.08 to -0.095 MPa | [1][2] |

| Drying Time | 6-10 hours | [1] |

2.3. Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, various analytical tests are performed. These may include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the Carbazochrome Sodium Sulfonate and to quantify any impurities.[1]

-

pH Measurement: The pH of a solution of the final product is typically between 5.0 and 6.0.[4]

-

Clarity of Solution: A solution of the product in water should be clear.[4]

-

Water Content: The water content is determined, as the final product is a hydrate.[4]

This guide provides a detailed overview of the synthesis and purification of this compound, offering valuable insights for professionals in the pharmaceutical field. The described methods are robust, leading to a high-yield and high-purity product suitable for clinical use.

References

- 1. CN104926710A - Carbazochrome sodium sulfonate and preparing method thereof - Google Patents [patents.google.com]

- 2. CN104926710B - Carbazochrome Sodium Sulfonate and its preparation method - Google Patents [patents.google.com]

- 3. CN102757378A - Preparation method of carbazochrome sodium sulfonate - Google Patents [patents.google.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Chemical and physical properties of Carbazochrome sodium sulfonate hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Carbazochrome sodium sulfonate hydrate (B1144303), a hemostatic agent used to reduce capillary bleeding. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

Carbazochrome sodium sulfonate hydrate is an orange-yellow crystalline powder.[1] It is a sodium salt of the sulfonic acid derivative of carbazochrome. The addition of the sodium sulfonate group enhances its solubility in water compared to its parent compound, carbazochrome.[2]

Table 1: General Chemical Properties

| Property | Value | References |

| Chemical Name | Monosodium (RS)-2,3,5,6-tetrahydro-1-methyl-6-oxo-5-semicarbazonoindole-2-sulfonate trihydrate | [1] |

| Synonyms | Adrenochrome semicarbazone sodium sulfonate, AC-17, Adona | [3] |

| CAS Number | 51460-26-5 (anhydrous) | [3][4] |

| Molecular Formula | C₁₀H₁₁N₄NaO₅S·3H₂O | [5] |

| Molecular Weight | 376.32 g/mol | [4][5] |

Table 2: Physical and Physicochemical Properties

| Property | Value | References |

| Appearance | Orange-yellow, crystals or crystalline powder | [1] |

| Solubility | Sparingly soluble in water; Very slightly soluble in methanol (B129727) and ethanol (B145695) (95%); Practically insoluble in diethyl ether | [1] |

| Melting Point | Approximately 210°C (with decomposition) | [6] |

| pH (1 in 100 solution) | 5.0 - 6.0 | [1] |

| Optical Rotation | No optical rotation (1 in 100 solution) | [1] |

Spectroscopic and Thermal Analysis

While detailed spectral data from primary literature is limited, certificates of analysis and patent literature confirm the identity of the compound using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is used for the identification of the compound and is compared with a reference spectrum.

-

UV-Visible Spectroscopy: A solution of Carbazochrome sodium sulfonate in water exhibits a characteristic absorption spectrum used for identification purposes.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the thermal stability and decomposition profile of the hydrate. The TGA curve would show a weight loss corresponding to the three water molecules of hydration, followed by decomposition at higher temperatures. The DSC thermogram would indicate the endothermic events associated with dehydration and melting, as well as any exothermic decomposition events.

Mechanism of Action and Signaling Pathway

Carbazochrome sodium sulfonate functions as a hemostatic agent primarily by enhancing capillary stability and reducing vascular permeability.[8][9] Its mechanism of action involves the inhibition of phosphatidylinositol hydrolysis in endothelial cells.[1]

Vasoactive agents like bradykinin (B550075) and thrombin stimulate G-protein coupled receptors (GPCRs) on the endothelial cell surface, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to a cascade of events that increase endothelial permeability, such as the formation of actin stress fibers and the disruption of cell-cell junctions.

This compound inhibits the agonist-induced hydrolysis of PIP₂, thereby attenuating the downstream signaling cascade that leads to increased vascular permeability. This helps to maintain the integrity of the endothelial barrier and reduce bleeding from capillaries.

Signaling pathway of Carbazochrome's effect on endothelial permeability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is used to determine the purity of this compound and to quantify any related substances.

-

Chromatographic System:

-

Column: Octadecylsilane bonded silica (B1680970) gel for liquid chromatography (e.g., C18, 5 µm, 4.6 mm x 150 mm).

-

Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and a suitable organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV spectrophotometer at a specified wavelength.

-

-

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of Carbazochrome sodium sulfonate reference standard in the mobile phase or a suitable solvent to obtain a solution of known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

-

Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Analysis: Compare the peak areas of the principal peak in the sample chromatogram with that of the standard chromatogram to determine the purity. Related substances are quantified by comparing their peak areas to the area of the principal peak from a diluted standard solution.

-

UV-Visible Spectrophotometry for Identification

This protocol is for the qualitative identification of this compound.

-

Apparatus: A suitable UV-Visible spectrophotometer.

-

Procedure:

-

Solution Preparation: Prepare a dilute solution of the sample in water (e.g., 1 in 100,000).

-

Measurement: Record the UV-Vis absorption spectrum of the solution between 200 nm and 800 nm.

-

Analysis: The absorption spectrum should exhibit maxima and minima at the same wavelengths as that of a similar solution of the Carbazochrome sodium sulfonate reference standard.

-

Potentiometric Titration for Assay

This method is used for the quantitative determination of the this compound content.[1]

-

Apparatus: A potentiometer with a suitable electrode system (e.g., glass and reference electrodes).

-

Reagents:

-

Standardized solution of a suitable titrant (e.g., 0.1 M sodium hydroxide).

-

High-purity water.

-

-

Procedure:

-

Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in a sufficient volume of water.

-

Titration: Immerse the electrodes in the sample solution and titrate with the standardized titrant. Record the volume of titrant added and the corresponding potential readings.

-

Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

-

Calculation: Calculate the percentage of this compound in the sample based on the volume of titrant consumed at the endpoint.

-

Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

-

Method: Shake-flask method.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Melting Point Determination

This procedure is used to determine the melting point of this compound.

-

Apparatus: A capillary melting point apparatus.

-

Procedure:

-

Finely powder the dry sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.

-

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with standardized methods for its analysis. For further in-depth research and development, it is recommended to consult the cited references and relevant pharmacopeial monographs.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. CN108938626B - Carbazochrome sodium sulfonate pharmaceutical composition with good stability and high safety as well as preparation method and application thereof - Google Patents [patents.google.com]

- 3. Carbazochrome Sodium Sulfonate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 51460-26-5・Carbazochrome Sodium Sulfonate Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. CN104926710A - Carbazochrome sodium sulfonate and preparing method thereof - Google Patents [patents.google.com]

- 9. CN104926710B - Carbazochrome Sodium Sulfonate and its preparation method - Google Patents [patents.google.com]

Carbazochrome Sodium Sulfonate Hydrate: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) in a range of common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective handling and formulation of this compound.

Core Technical Data

Carbazochrome sodium sulfonate hydrate is an antihemorrhagic agent. Its solubility is a critical parameter for its use in various research and pharmaceutical applications.

Solubility Profile

The solubility of this compound varies significantly across different solvents. While it demonstrates good solubility in some organic solvents, its solubility in water and alcohols is limited. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | ≥ 49 mg/mL[1][2] | Fresh DMSO recommended as moisture can reduce solubility. |

| 64 mg/mL[3] | ||

| 12 mg/mL[4] | Sonication is recommended. | |

| Water | 6.67 mg/mL[1][2] | Requires sonication, warming, and heating to 60°C. |

| 3 mg/mL[3][4] | Sonication is recommended. | |

| Sparingly soluble[5] | - | |

| Methanol | Very slightly soluble[5] | - |

| Slightly soluble[6] | - | |

| Ethanol (95%) | Very slightly soluble[5] | - |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[4] | - |

| Diethyl Ether | Practically insoluble[5] | - |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[1][2] | Clear solution. |

| 10% DMSO + 90% Corn Oil | 2.5 mg/mL[1][2] | Suspended solution; requires sonication. |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[2] | Clear solution. Sonication is recommended. |

| 2 mg/mL[4] | Sonication is recommended. |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Below is a generalized protocol for determining the saturation solubility of this compound in a given solvent.

Protocol: Determination of Saturation Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Incubator or water bath for temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial and agitate the mixture vigorously using a magnetic stirrer or vortex mixer.

-

Place the vial in an incubator or water bath set to the desired temperature (e.g., room temperature, 25°C) and continue stirring for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the suspension to stand for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter (0.22 µm) to remove any undissolved particles. This step is crucial to prevent artificially high concentration measurements.

-

-

Concentration Analysis by HPLC:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing the peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizations

Mechanism of Action

Carbazochrome sodium sulfonate exerts its hemostatic effect through a dual mechanism: it enhances platelet aggregation at the site of injury and strengthens the capillary walls to reduce permeability.

Caption: Mechanism of Action of Carbazochrome Sodium Sulfonate

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Carbazochrome sodium sulfonate | Adrenergic Receptor | TargetMol [targetmol.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Carbazochrome sodium sulfonate | 51460-26-5 [chemicalbook.com]

In Vitro Hemostatic Properties of Carbazochrome Sodium Sulfonate Hydrate: A Technical Guide

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in various clinical settings to manage bleeding. Its purported mechanism of action involves enhancing vascular integrity and promoting primary hemostasis. This technical guide provides a comprehensive overview of the available in vitro data on the hemostatic properties of Carbazochrome sodium sulfonate hydrate, with a focus on its effects on endothelial permeability, platelet function, and the coagulation cascade. This document is intended for researchers, scientists, and drug development professionals.

While clinical observations suggest a hemostatic effect, detailed in vitro quantitative data, particularly regarding platelet aggregation and coagulation parameters, are not extensively available in publicly accessible literature. This guide summarizes the existing in vitro findings, provides detailed experimental protocols for key hemostatic assays, and presents relevant signaling pathways and workflows.

Mechanism of Action: An Overview

The primary hemostatic actions of Carbazochrome sodium sulfonate are attributed to two main effects:

-

Capillary Stabilization: It is believed to decrease capillary permeability and increase capillary resistance, thereby reducing blood leakage from small vessels.[1][2][3]

-

Enhancement of Platelet Aggregation: It is suggested to stimulate platelet aggregation and adhesion, which are crucial steps in the formation of the primary hemostatic plug.[4]

The following sections will delve into the in vitro evidence supporting these mechanisms.

Effect on Vascular Endothelial Permeability

A key aspect of the hemostatic effect of Carbazochrome sodium sulfonate is its ability to stabilize the endothelial barrier. In vitro studies have provided quantitative data and mechanistic insights into this phenomenon.

Quantitative Data: Endothelial Permeability Assay

One study investigated the effect of Carbazochrome sodium sulfonate (referred to as AC-17) on the endothelial barrier dysfunction induced by various vasoactive substances in cultured porcine aortic endothelial cells (PAECs). The permeability of the endothelial monolayer was quantified by measuring the transendothelial transport of albumin-conjugated Evans blue.[5]

| Inducer of Permeability | Carbazochrome Sodium Sulfonate (AC-17) Concentration | Reversal of Barrier Dysfunction |

| Tryptase | 0.1 - 1 µM | Yes |

| Thrombin | 0.1 - 1 µM | Yes |

| Bradykinin (B550075) | 0.1 - 1 µM | Yes |

| Ionomycin (Ca2+ ionophore) | Not specified | No effect |

| A23187 (Ca2+ ionophore) | Not specified | No effect |

| Phorbol (B1677699) 12-myristate 13-acetate | Not specified | No effect |

Data summarized from Sendo et al., 2003.[5]

Furthermore, the study demonstrated that Carbazochrome sodium sulfonate (0.1–10 µM) concentration-dependently reduced the enhancement of [3H]inositol triphosphate formation induced by bradykinin and thrombin.[5]

Signaling Pathway: Inhibition of Phosphoinositide Hydrolysis

The in vitro data suggests that Carbazochrome sodium sulfonate reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[5] This mechanism is distinct from pathways activated by calcium ionophores or phorbol esters. The inhibition of inositol (B14025) triphosphate (IP3) formation leads to the stabilization of the endothelial cell cytoskeleton and cell-to-cell junctions (VE-cadherin), thereby reducing vascular hyperpermeability.[5]

Experimental Protocol: In Vitro Vascular Permeability Assay

This protocol is a generalized method for assessing vascular permeability in vitro using a transwell system.

-

Cell Culture:

-

Pre-treatment:

-

Once confluent, wash the endothelial monolayer with a serum-free medium.

-

Add this compound at various concentrations to the upper (apical) chamber and incubate for a predetermined period (e.g., 1-2 hours).[6]

-

-

Induction of Permeability:

-

Permeability Measurement:

-

Quantification:

-

Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.[7] The amount of tracer that has passed through the monolayer is proportional to its permeability.

-

-

Data Analysis:

-

Calculate the percentage of tracer that has permeated the monolayer for each condition.

-

Compare the permeability in the presence of the inducing agent alone to the permeability in the presence of both the inducing agent and Carbazochrome to determine the protective effect.

-

Effect on Platelet Function

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function in vitro.[9][10][11] The following is a general protocol that can be used to evaluate the effect of a compound on platelet aggregation.

-

Sample Preparation:

-

Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.[9]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 g for 10-15 minutes).[9]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 g for 10-15 minutes).[9]

-

Adjust the platelet count in the PRP if necessary.

-

-

Assay Procedure:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a vehicle control or various concentrations of this compound and incubate for a short period.

-

Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) to induce aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

The primary endpoint is the maximum percentage of platelet aggregation.

-

Other parameters such as the slope of the aggregation curve and the area under the curve can also be analyzed.

-

Effect on Coagulation Cascade

There is a lack of specific in vitro studies detailing the direct effects of this compound on the coagulation cascade. Clinical studies often report coagulation parameters like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), but these are influenced by numerous in vivo factors.[12][13][14][15]

Experimental Protocols: Coagulation Assays

The following are standard in vitro protocols to assess the effects of a substance on the intrinsic, extrinsic, and common pathways of the coagulation cascade.

The PT assay evaluates the extrinsic and common pathways of coagulation.[2][16][17]

-

Sample Preparation: Use platelet-poor plasma (PPP).

-

Assay Procedure:

-

Pre-warm the PPP sample to 37°C.

-

Add a PT reagent containing tissue factor (thromboplastin) and calcium to the plasma.

-

Measure the time it takes for a clot to form.

-

-

Data Interpretation: A prolonged PT may indicate a deficiency in factors VII, X, V, prothrombin, or fibrinogen, or the presence of an inhibitor.

The aPTT assay assesses the intrinsic and common pathways.[2][16][17][18]

-

Sample Preparation: Use platelet-poor plasma (PPP).

-

Assay Procedure:

-

Incubate the PPP at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids.[18]

-

Add calcium chloride to initiate coagulation.

-

Measure the time to clot formation.

-

-

Data Interpretation: A prolonged aPTT can indicate a deficiency in factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen, or the presence of an inhibitor (e.g., heparin).

Global Hemostasis Assessment: Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are viscoelastic assays that provide a global assessment of the entire coagulation process, from clot initiation and formation to fibrinolysis.[19][20][21][22][23] There is no specific in vitro data available for the effect of this compound on TEG or ROTEM parameters.

Experimental Protocol: TEG/ROTEM

This is a generalized protocol for evaluating a hemostatic agent using TEG or ROTEM.

-

Sample Preparation:

-

Collect whole blood in a tube containing a suitable anticoagulant (e.g., citrate).

-

-

Assay Procedure:

-

Pipette the whole blood sample into the assay cup, which is maintained at 37°C.[20]

-

Add a vehicle control or this compound at various concentrations.

-

Initiate coagulation using an activator (e.g., kaolin (B608303) for the intrinsic pathway, tissue factor for the extrinsic pathway).[20]

-

The instrument measures the viscoelastic changes as the clot forms and lyses, generating a characteristic tracing.

-

-

Data Analysis:

-

R-time (or CT - Clotting Time): Time to initial fibrin (B1330869) formation.

-

K-time (or CFT - Clot Formation Time): Time from the end of R to a clot firmness of 20 mm.

-

Alpha-angle: Rate of clot formation.

-

Maximum Amplitude (MA or MCF - Maximum Clot Firmness): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.

-

LY30 (or ML - Maximum Lysis): Percentage of clot lysis 30 minutes after MA, indicating fibrinolysis.

-

Conclusion

The in vitro hemostatic properties of this compound are not fully elucidated in the available scientific literature. While there is evidence for its role in reducing endothelial permeability through the inhibition of phosphoinositide hydrolysis, quantitative data on its direct effects on platelet aggregation and the coagulation cascade from dedicated in vitro studies are lacking. The provided experimental protocols for standard hemostatic assays offer a framework for future research to comprehensively characterize the in vitro hemostatic profile of this compound. Further investigation is warranted to provide a more complete understanding of its mechanism of action and to support its clinical use with robust preclinical data.

References

- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cms7.netnews.cz [cms7.netnews.cz]

- 3. The Effect of Carbazochrome Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomized controlled trial comparing carbazochrome sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative study of carbazochrome sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assets.human.de [assets.human.de]

- 18. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 19. “In Less than No Time”: Feasibility of Rotational Thromboelastometry to Detect Anticoagulant Drugs Activity and to Guide Reversal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thromboelastometry [practical-haemostasis.com]

- 21. ttuhsc.edu [ttuhsc.edu]

- 22. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ROTEM and TEG in ICU – Hemostasis Monitoring and Treatment - The Anesthesia Guide [anesthguide.com]

The Effect of Carbazochrome Sodium Sulfonate Hydrate on Capillary Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent that has demonstrated efficacy in reducing capillary permeability. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols for assessing its effects, and a visualization of the proposed signaling pathway. The primary mechanism of carbazochrome appears to involve the stabilization of endothelial barrier function through the inhibition of agonist-induced phosphoinositide hydrolysis, which in turn prevents the formation of actin stress fibers and the disruption of VE-cadherin at cell junctions. While clinical data on direct capillary permeability is limited, in vitro studies provide foundational evidence for its role in maintaining endothelial integrity.

Mechanism of Action: Stabilizing the Endothelial Barrier

Carbazochrome sodium sulfonate (CSS) exerts its effect on capillary permeability primarily by reinforcing the integrity of the endothelial barrier.[1][2] The endothelium, a monolayer of cells lining the blood vessels, regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. Increased capillary permeability, a hallmark of inflammation and various pathological conditions, results from the disruption of the junctions between endothelial cells.

CSS has been shown to counteract the effects of various vasoactive agents that increase vascular permeability, such as tryptase, thrombin, and bradykinin.[1][2] The core mechanism is believed to be the inhibition of agonist-induced phosphoinositide hydrolysis.[1][2] This inhibition prevents the subsequent cascade of intracellular events that lead to the breakdown of the endothelial barrier.

Specifically, by inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), CSS prevents the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] This, in turn, modulates downstream signaling pathways that are responsible for the contraction of the endothelial cytoskeleton and the disruption of adherens junctions. The key outcomes of this mechanism are:

-

Prevention of Actin Stress Fiber Formation: CSS has been observed to reverse the formation of intracellular actin stress fibers in endothelial cells, which are contractile bundles of actin filaments that contribute to cell retraction and the formation of intercellular gaps.[1]

-

Preservation of VE-Cadherin Integrity: Vascular endothelial (VE)-cadherin is a critical component of adherens junctions, the primary structures responsible for cell-cell adhesion in the endothelium. CSS helps to prevent the disruption of VE-cadherin localization at these junctions, thereby maintaining the structural integrity of the endothelial barrier.[1]

Quantitative Data on the Effect of Carbazochrome Sodium Sulfonate

In Vitro Studies

An in vitro study utilizing cultured porcine aortic endothelial cells (PAECs) demonstrated the direct effect of carbazochrome sodium sulfonate (referred to as AC-17 in the study) on endothelial barrier function.[1]

| Parameter | Vasoactive Agent | Effect of Carbazochrome (AC-17) | Concentration Range | Reference |

| Endothelial Barrier Dysfunction | Tryptase, Thrombin, Bradykinin | Reversal of barrier dysfunction | 0.1 - 1 µM | [1] |

| Inositol Triphosphate (IP3) Formation | Bradykinin, Thrombin | Concentration-dependent reduction | 0.1 - 10 µM | [1] |

Clinical Studies

Clinical studies have primarily focused on indirect measures of capillary permeability, such as blood loss and the incidence of clinical events related to plasma leakage.

A randomized, placebo-controlled trial in children with dengue hemorrhagic fever/dengue shock syndrome investigated the ability of carbazochrome sodium sulfonate (AC-17) to prevent capillary permeability-related complications.[3]

| Clinical Outcome | Carbazochrome (AC-17) Group (n=45) | Placebo Group (n=50) | p-value | Reference |

| Development of Shock | 8.9% (4/45) | 6% (3/50) | 0.44 | [3] |

| Pleural Effusion at 48h | 31.1% | 28% | - | [3] |

Note: The study concluded that administration of AC-17 did not prevent plasma leakage or shock in dengue hemorrhagic fever/dengue shock syndrome.

Studies in surgical settings have evaluated the effect of CSS on perioperative blood loss, which can be partly attributed to its effects on capillary integrity.

| Study Population | Intervention | Outcome Measure | Result | Reference |

| Total Hip Arthroplasty | CSS + Tranexamic Acid vs. Tranexamic Acid alone | Total Blood Loss | Significantly lower in the combination group | [4] |

| Trauma Patients | CSS + Tranexamic Acid vs. Tranexamic Acid alone | Red Blood Cell Transfusion | Independent factor for reduction of RBC transfusion | [5] |

| Colonic Diverticular Bleeding | CSS vs. Control | In-hospital mortality, blood transfusion | No significant difference | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the effect of carbazochrome sodium sulfonate on capillary permeability.

In Vitro Endothelial Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across a monolayer of endothelial cells cultured on a porous membrane.

Materials:

-

Porcine Aortic Endothelial Cells (PAECs)

-

Cell culture medium (e.g., Medium 199) with fetal bovine serum (FBS)

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Vasoactive agents (e.g., thrombin, bradykinin)

-

Carbazochrome sodium sulfonate hydrate

-

FITC-dextran (e.g., 70 kDa)

-

Fluorescence plate reader

Protocol:

-

Cell Culture: Culture PAECs in appropriate medium until confluent.

-

Seeding on Transwells: Seed the PAECs onto the upper chamber of the Transwell inserts at a high density (e.g., 1 x 10^5 cells/insert) and culture until a tight monolayer is formed. The formation of a monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).

-

Treatment:

-

Pre-incubate the endothelial monolayers with various concentrations of carbazochrome sodium sulfonate or vehicle control for a specified time (e.g., 30 minutes).

-

Add the vasoactive agent to the upper chamber to induce hyperpermeability.

-

-

Permeability Measurement:

-

Add FITC-dextran to the upper chamber.

-

At various time points (e.g., 15, 30, 60 minutes), collect samples from the lower chamber.

-

Measure the fluorescence of the samples using a fluorescence plate reader.

-

-

Data Analysis: Calculate the permeability coefficient (P) based on the flux of FITC-dextran across the monolayer. Compare the permeability in the carbazochrome-treated groups to the control and vasoactive agent-only groups.

Immunofluorescence Staining for Cytoskeletal and Junctional Proteins

This method is used to visualize the effect of carbazochrome on the organization of the actin cytoskeleton and the localization of VE-cadherin.

Materials:

-

Endothelial cells cultured on glass coverslips

-

Vasoactive agents and carbazochrome sodium sulfonate

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies (e.g., anti-VE-cadherin, phalloidin (B8060827) for F-actin)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Culture endothelial cells on coverslips and treat with vasoactive agents and/or carbazochrome as described in the permeability assay.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

-

Blocking and Staining:

-

Block non-specific binding sites with blocking solution.

-

Incubate with primary antibodies against VE-cadherin and fluorescently labeled phalloidin.

-

Incubate with appropriate fluorescently labeled secondary antibodies.

-

-

Mounting and Imaging: Mount the coverslips on slides with mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.

-

Analysis: Qualitatively and quantitatively analyze the images for changes in actin stress fiber formation and the continuity of VE-cadherin at cell-cell junctions.

Signaling Pathway and Visualizations

The proposed signaling pathway for the action of carbazochrome sodium sulfonate on endothelial cells is depicted below.

Caption: Proposed signaling pathway of carbazochrome sodium sulfonate in endothelial cells.

The following diagram illustrates a general experimental workflow for assessing the effect of carbazochrome on endothelial permeability in vitro.

References

- 1. Carbazochrome sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Failure of carbazochrome sodium sulfonate (AC-17) to prevent dengue vascular permeability or shock: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Carbazochrome Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Carbazochrome Sodium Sulfonate Hydrate in the Coagulation Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in the management of bleeding, particularly from capillaries. Its mechanism of action is primarily centered on enhancing platelet function and fortifying capillary integrity, rather than direct enzymatic interactions within the coagulation cascade. This technical guide synthesizes the available scientific literature to elucidate the molecular targets of carbazochrome, presenting quantitative data from clinical studies, detailing experimental methodologies, and providing visual representations of its mechanism of action.

Primary Molecular Mechanisms of Action

Carbazochrome sodium sulfonate, an oxidation product of adrenaline, exerts its hemostatic effects through two principal pathways: modulation of platelet activity and reduction of vascular permeability.[1][2][3]

Platelet Aggregation and Adhesion

The primary molecular target of carbazochrome in the context of hemostasis is the α-adrenoreceptor on the surface of platelets.[4][5] Binding to this receptor initiates a signaling cascade that promotes platelet aggregation and the formation of a primary platelet plug, a critical step in arresting blood flow at the site of injury.[2][4]

The key steps in this pathway are:

-

Receptor Binding: Carbazochrome interacts with α-adrenoreceptors, which are coupled to Gq proteins.[4][5]

-

Signal Transduction: This binding activates the PLC IP3/DAG pathway.[4]

-

Calcium Mobilization: Activation of this pathway leads to an increase in the intracellular concentration of free calcium.[4][5]

-

Downstream Effects: The elevated intracellular calcium levels trigger:

-

Activation of PLA2 and the subsequent synthesis of thromboxane (B8750289) A2 (TxA2) via the arachidonic acid pathway.[4]

-

Binding of calcium to calmodulin, which in turn activates myosin light-chain kinase, leading to a change in platelet shape.[4]

-

The release of pro-aggregatory molecules from platelet granules, including serotonin, ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF).[4]

-

These events collectively enhance platelet adhesion and aggregation, facilitating the formation of a stable platelet plug.

Vascular and Capillary Stabilization

In addition to its effects on platelets, carbazochrome acts as a capillary stabilizer.[2][3] It reinforces the structure of capillary walls, thereby reducing their permeability to blood.[2][6] This is particularly relevant in controlling minor hemorrhages arising from weakened blood vessels.

Quantitative Data from Clinical Studies

While direct quantitative data on the modulation of specific coagulation factors by carbazochrome is not extensively reported, several clinical trials have quantified its efficacy in reducing blood loss in surgical and trauma settings. These studies suggest an indirect but significant impact on hemostasis.

Table 1: Efficacy of Carbazochrome Sodium Sulfonate in Reducing Perioperative and Trauma-Induced Blood Loss

| Study Population | Intervention Groups | Outcome Measure | Results | Reference(s) |

| Total Knee Arthroplasty | Group A: TXA + topical & IV CSSGroup B: TXA + topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL) | Group A: 609.92 ± 221.24Group B: 753.16 ± 247.67Group C: 829.23 ± 297.45Group D: 1158.26 ± 334.13(p < 0.05 for A, B, C vs D) | [7] |

| Total Hip Arthroplasty | Group A: IV & topical CSS + TXAGroup B: topical CSS + TXAGroup C: IV CSS + TXAGroup D: Placebo + TXA | Total Blood Loss (mL) | Group A: 605.0 ± 235.9Group B: 790.9 ± 280.7Group C: 844.8 ± 248.1Group D: 1064.9 ± 318.3(p < 0.001 for A, B, C vs D) | [8][9] |

| Trauma Patients with Hemorrhage | CSS + TXA vs. TXA only | Red Blood Cell (RBC) Transfusion | CSS administration was an independent factor for the reduction of RBC transfusion. | [10][11] |

Experimental Protocols

The following provides a generalized methodology for a randomized controlled trial designed to assess the hemostatic efficacy of carbazochrome sodium sulfonate, based on protocols from cited clinical studies.

Study Design: Randomized, Placebo-Controlled Trial

-

Patient Selection: Recruit a cohort of patients scheduled for a specific surgical procedure with anticipated significant blood loss (e.g., total joint arthroplasty).

-

Inclusion/Exclusion Criteria: Define clear criteria for patient inclusion (e.g., age, primary unilateral surgery) and exclusion (e.g., history of thromboembolic disease, coagulopathy).

-

Randomization: Randomly assign patients to one of several treatment arms, for example:

-

Group A: Tranexamic acid (TXA) + intravenous and topical carbazochrome sodium sulfonate (CSS).

-

Group B: TXA + topical CSS.

-

Group C: TXA + intravenous CSS.

-

Group D: TXA + placebo.

-

-

Intervention Administration: Administer the assigned interventions at standardized time points relative to the surgical procedure (e.g., pre-operatively, intra-operatively, post-operatively).

-

Data Collection:

-

Intraoperative: Measure and record intraoperative blood loss.

-

Postoperative:

-

Calculate total blood loss using a validated formula (e.g., Gross formula).

-

Monitor hemoglobin and hematocrit levels at specified intervals.

-

Record the volume of any blood transfusions required.

-

Monitor for adverse events, particularly thromboembolic complications.

-

-

-

Statistical Analysis: Compare the primary and secondary outcomes between the treatment groups using appropriate statistical tests (e.g., ANOVA, chi-squared test).

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of Carbazochrome-Induced Platelet Activation

Caption: Carbazochrome initiates platelet aggregation via the α-adrenoreceptor signaling pathway.

Diagram 2: Generalized Experimental Workflow for a Clinical Trial of Carbazochrome

Caption: A logical workflow for a randomized controlled trial evaluating carbazochrome.

Conclusion

The molecular targets of carbazochrome sodium sulfonate hydrate in the context of hemostasis are primarily focused on the potentiation of primary hemostasis through platelet activation and the maintenance of vascular integrity. Its action on α-adrenoreceptors on platelets distinguishes its mechanism from that of agents that directly influence the enzymatic reactions of the coagulation cascade. The clinical data supports its role as an effective hemostatic agent in various settings, although its efficacy may be context-dependent. Future research should aim to further delineate the downstream effects of carbazochrome on platelet function and explore potential synergistic effects with other hemostatic agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Carbazochrome - Wikipedia [en.wikipedia.org]

- 5. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbazochrome sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Journey of Carbazochrome Sodium Sulfonate Hydrate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in the management of bleeding from various origins, including the urinary system, upper gastrointestinal tract, and respiratory tract. Its mechanism of action is centered on reducing capillary permeability and promoting the retraction of broken capillary ends. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its effective and safe therapeutic application. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion of Carbazochrome sodium sulfonate hydrate, intended to serve as a valuable resource for the scientific community.

Pharmacokinetic Profile

The pharmacokinetic properties of Carbazochrome sodium sulfonate have been investigated in both preclinical animal models and human subjects. The available data indicates that the drug is absorbed after oral and intramuscular administration, with quantifiable plasma concentrations achieved.

Pharmacokinetic Parameters in Rabbits

A study in Japanese big-ear white rabbits explored the pharmacokinetics following needle-free and intramuscular injections. The plasma concentration-time data was found to align with a one-compartment model[1]. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Needle-Free Injection (Mean ± SD) | Intramuscular Injection (Mean ± SD) |

| **AUC | 162.43 ± 17.09 | 180.82 ± 15.29 |

| t | 5.00 ± 1.41 | 23.00 ± 2.01 |

| C | 5.93 ± 0.02 | 5.09 ± 0.29 |

| t | 23.54 ± 3.89 | 18.28 ± 2.47 |

| Data from a study in Japanese big-ear white rabbits.[1] |

Pharmacokinetic Parameters in Humans

In healthy adult men, oral administration of 150 mg of Carbazochrome sodium sulfonate resulted in a peak plasma concentration of 25 ng/mL within 0.5 to 1 hour. The elimination half-life was reported to be 1.5 hours.[2] Another study in 24 healthy male Chinese volunteers after a single oral dose of 90 mg of carbazochrome sodium sulfonate capsules provided more detailed analytical validation but the pharmacokinetic parameters from this study were not explicitly stated in the provided abstract.

Metabolism and Excretion

The metabolic fate of Carbazochrome sodium sulfonate has been generally described as occurring in the liver and kidneys. Following administration, the drug is metabolized and subsequently excreted. It is reported to be completely excreted in about 24 hours.[2] The urine may appear orange-yellow following administration, which could be indicative of the presence of the parent drug or its metabolites.

Experimental Protocols

The quantification of Carbazochrome sodium sulfonate in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) has been a primary analytical technique.

HPLC Method for Quantification in Rabbit Plasma

A study investigating the pharmacokinetics in rabbits utilized the following HPLC method:

-

Instrumentation: High-Performance Liquid Chromatography system.

-

Mobile Phase: A mixture of 0.12% NH₄H₂PO₄ and acetonitrile (B52724) in a 91:9 ratio.

-

Detection Wavelength: 363 nm.[1]

HPLC Method for Determination of Related Substances in Injection Formulation

For the analysis of related substances in Carbazochrome sodium sulfonate injections, a gradient HPLC method has been described:

-

Column: HP-ODS Hypersil column.

-

Mobile Phase A: A mixture of 0.01 mol·L⁻¹ phosphate (B84403) buffer (pH 3.0) and acetonitrile (94:6).

-

Mobile Phase B: Acetonitrile.

-

Elution: Gradient elution.

-

Flow Rate: 1.0 mL·min⁻¹.

-

Detection Wavelength: 220 nm.[3]

This method was shown to be effective in separating degradation products following exposure to acid, base, heat, and oxidation.[3]

Visualizations

Conceptual Pharmacokinetic Workflow

The following diagram illustrates a generalized workflow for a pharmacokinetic study of Carbazochrome sodium sulfonate.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Carbazochrome Sodium Sulfonate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent used to reduce capillary bleeding. Accurate quantification of this drug in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed protocols for two validated methods for the determination of Carbazochrome sodium sulfonate in human plasma: a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing protein precipitation and another LC-MS/MS method employing solid-phase extraction (SPE) for sample cleanup.

Method 1: LC-MS/MS with Protein Precipitation

This method offers a rapid and straightforward approach for the analysis of Carbazochrome sodium sulfonate in human plasma.[1][2][3]

Experimental Protocol

1. Sample Preparation:

-

To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

-

Add a known concentration of the internal standard (e.g., amiloride (B1667095) hydrochloride).[1]

-

For protein precipitation, add 200 µL of 14% perchloric acid solution.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

-

HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.

-

Mobile Phase: A multiple-step linear gradient elution with 0.2% formic acid solution and methanol.[1][2]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).[1][2]

-

Monitored Transitions: The protonated thermodegraded fragment of the free acidic form of carbazochrome sodium sulfonate was selected as the parent ion (m/z 148), and the product ion was m/z 107.[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 50 ng/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1][2] |

| Internal Standard | Amiloride hydrochloride | [1] |

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)

This method provides a more rigorous sample cleanup, potentially reducing matrix effects and improving sensitivity.[4]

Experimental Protocol

1. Sample Preparation:

-

Sample Pre-treatment: Condition a mixed-mode anion exchange solid-phase extraction (SPE) cartridge (e.g., Oasis® WAX).[2][4]

-

Sample Loading: Load 1 mL of human plasma onto the conditioned SPE cartridge.[2][4]

-

Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elution: Elute the analyte and internal standard ((1S)-(+)-10-camphorsulfonic acid) with a suitable elution solvent.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.

-

Mobile Phase: Isocratic elution with an appropriate mixture of aqueous and organic phases.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI).[2][4]

-

Monitored Transitions: The deprotonated precursor to product ion transitions were m/z 299.0→256.0 for Carbazochrome sodium sulfonate and m/z 230.9→79.8 for the internal standard.[2][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.189 - 37.8 ng/mL | [2][4] |

| Regression Coefficient (r) | 0.9995 | [2][4] |

| Intra-day Precision (RSD, %) | 0.95% to 4.17% | [2][4] |

| Inter-day Precision (RSD, %) | 0.95% to 4.17% | [2][4] |

| Intra-day Accuracy | 95.03% to 105.9% | [2][4] |

| Inter-day Accuracy | 95.03% to 105.9% | [2][4] |

| Internal Standard | (1S)-(+)-10-camphorsulfonic acid | [4] |

Method Validation

Both methods have been fully validated according to regulatory guidelines, demonstrating selectivity, sensitivity, precision, accuracy, recovery, and stability.[1][2][4] These methods were successfully applied to pharmacokinetic and bioequivalence studies in healthy volunteers.[1][2][4]

Visualizations

Caption: Workflow for LC-MS/MS analysis with protein precipitation.

References

- 1. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of carbazochrome sodium sulfonate in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a robust LC-MS-MS with atmospheric pressure chemical ionization for quantitation of carbazochrome sodium sulfonate in human plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 4. Optimization of solid phase extraction clean up and validation of quantitative determination of carbazochrome sodium sulfonate in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Carbazochrome Sodium Sulfonate Hydrate Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) sodium sulfonate hydrate (B1144303) is a hemostatic agent utilized in the management of bleeding from capillaries and smaller blood vessels. Its mechanism of action is centered on enhancing vascular integrity and promoting platelet function to achieve hemostasis. In vitro studies have elucidated that its efficacy stems from its ability to stabilize endothelial cell barriers, reduce vascular permeability, and potentially modulate inflammatory responses.

The primary mode of action of Carbazochrome sodium sulfonate hydrate involves the reinforcement of capillary walls, making them less permeable to blood and plasma.[1][2] This is achieved, in part, through the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, which prevents the disruption of cell-cell junctions and the formation of actin stress fibers.[1][2] Additionally, this compound is understood to stimulate the aggregation and adhesion of platelets, a critical step in the formation of a primary platelet plug at the site of vascular injury.[3] While some clinical observations suggest anti-inflammatory properties, the direct in vitro evidence for this is less well-defined.[4][5]

These application notes provide a comprehensive overview of in vitro protocols to assess the efficacy of this compound, focusing on its effects on endothelial cell viability, vascular permeability, and inflammatory responses.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound based on available literature.

Table 1: Effect of this compound on Endothelial Barrier Function

| Assay | Cell Type | Vasoactive Agent | Carbazochrome Concentration (μM) | Observed Effect | Reference |

| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Tryptase (100 nM) | 0.1 - 1 | Reversal of tryptase-induced hyperpermeability | [1] |

| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Thrombin (10 U/ml) | 0.1 - 1 | Reversal of thrombin-induced hyperpermeability | [1] |

| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Bradykinin (1 μM) | 0.1 - 1 | Reversal of bradykinin-induced hyperpermeability | [1] |

Table 2: Effect of this compound on Signal Transduction

| Assay | Cell Type | Agonist | Carbazochrome Concentration (μM) | Observed Effect | Reference |

| [³H]inositol triphosphate formation | Porcine Aortic Endothelial Cells (PAECs) | Bradykinin (1 μM) | 0.1 - 10 | Concentration-dependent reduction of inositol (B14025) triphosphate formation | [1] |

| [³H]inositol triphosphate formation | Porcine Aortic Endothelial Cells (PAECs) | Thrombin (10 U/ml) | 0.1 - 10 | Concentration-dependent reduction of inositol triphosphate formation | [1] |

Table 3: Cytotoxicity Profile of this compound

| Assay | Cell Type | Carbazochrome Concentration | Incubation Time | % Cell Viability | Reference |

| MTT Assay | Endothelial Cells | Data not available in searched literature | - | - | - |

| LDH Assay | Endothelial Cells | Data not available in searched literature | - | - | - |

Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on endothelial cells and to establish a non-toxic working concentration for subsequent efficacy assays.

Materials:

-

Endothelial cells (e.g., HUVECs, PAECs)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Endothelial Permeability Assay: Transendothelial Electrical Resistance (TEER)

Objective: To assess the ability of this compound to enhance or restore endothelial barrier function in vitro.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Complete cell culture medium

-

This compound

-

Permeability-inducing agent (e.g., thrombin, bradykinin, or LPS)

-

TEER measurement system (e.g., EVOM2™)

-

Sterile PBS

Protocol:

-

Cell Seeding on Transwells: Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). Seed endothelial cells onto the inserts at a high density to form a confluent monolayer. Culture for 2-5 days, monitoring monolayer formation by microscopy and TEER measurements.

-

Baseline TEER Measurement: Once a stable and high TEER value is achieved, indicating a confluent monolayer, proceed with the experiment.

-

Treatment:

-

Protective Effect: Pre-incubate the endothelial monolayer with various concentrations of this compound for a defined period (e.g., 1-4 hours). Then, add the permeability-inducing agent to the apical (upper) chamber.

-

Restorative Effect: First, add the permeability-inducing agent to the apical chamber. After a drop in TEER is observed, add various concentrations of this compound.

-

-

TEER Monitoring: Measure TEER at regular intervals (e.g., every 30-60 minutes) after the addition of the test compounds.

-

Data Analysis: Calculate the TEER values as Ω·cm². Normalize the results to the baseline TEER values and compare the effect of this compound treatment to the control groups (vehicle control and permeability-inducing agent alone).

Anti-inflammatory Activity: Cytokine Quantification by ELISA

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring its impact on the production of pro-inflammatory cytokines from immune cells.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)